![molecular formula C29H30N4O6S B2938621 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide CAS No. 689757-45-7](/img/structure/B2938621.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide
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Description
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C29H30N4O6S and its molecular weight is 562.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Research has been conducted on the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. These compounds, including 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, have shown to be 1.5–3.0-fold more potent compared to the positive control 5-FU, indicating their potential as effective antitumor agents. Molecular docking studies further support their mechanism of action via inhibition of key enzymes such as EGFR-TK and B-RAF kinase, relevant to cancer cell proliferation (Al-Suwaidan et al., 2016).
Synthesis and Transformations
Another area of research focuses on the synthesis and transformations of quinoline derivatives. For instance, novel hetarylquinolines containing thiazolidine and dihydrothiazole rings have been synthesized, showcasing the versatility of quinoline compounds in chemical synthesis (Aleqsanyan & Hambardzumyan, 2021). These methodologies contribute to the development of new compounds with potential applications in various fields of chemistry and pharmacology.
Antimicrobial Activity
Research into 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one has shown significant antimicrobial activity, particularly against strains such as S. aureus and B. subtilis. This highlights the potential of such compounds in the development of new antimicrobial agents, an area of considerable interest given the ongoing challenge of antibiotic resistance (Attia et al., 2014).
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O6S/c1-2-26(27(34)30-16-21-4-3-11-37-21)40-29-31-23-7-6-20(32-9-12-36-13-10-32)15-22(23)28(35)33(29)17-19-5-8-24-25(14-19)39-18-38-24/h3-8,11,14-15,26H,2,9-10,12-13,16-18H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAYONXRDMQKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide |
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